![molecular formula C20H26N2O2 B10773398 3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)
3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a selective antagonist of transient receptor potential vanilloid 3 (TRPV3), optimized for pharmacological, physicochemical, and absorption, distribution, metabolism, and excretion (ADME) properties . This compound is a potent and selective tool for studying TRPV3, which is involved in various physiological processes, including pain sensation and thermoregulation .
Méthodes De Préparation
Industrial Production Methods: Industrial production of compound 74a would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. Details on the industrial production methods are not explicitly provided in the available literature .
Analyse Des Réactions Chimiques
Types of Reactions: Compound 74a can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinyl groups can be reduced under specific conditions to form corresponding piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Applications De Recherche Scientifique
Compound 74a has several scientific research applications, including:
Chemistry: Used as a tool compound to study the TRPV3 receptor and its role in various chemical processes.
Biology: Helps in understanding the physiological functions of TRPV3, including its role in pain sensation and thermoregulation.
Medicine: Potential therapeutic applications in treating conditions related to TRPV3 dysfunction, such as neuropathic pain.
Industry: May be used in the development of new pharmaceuticals targeting TRPV3
Mécanisme D'action
Compound 74a exerts its effects by selectively antagonizing the TRPV3 receptor. This receptor is a member of the transient receptor potential (TRP) channel family and is involved in various physiological processes. By blocking TRPV3, compound 74a can modulate pain sensation and thermoregulation. The molecular targets include the TRPV3 ion channel, and the pathways involved are related to calcium ion influx and signal transduction .
Similar Compounds:
Compound 74b: Another TRPV3 antagonist with a slightly different chemical structure.
Compound 75a: A TRPV4 antagonist with similar pharmacological properties but targeting a different TRP channel.
Uniqueness: Compound 74a is unique due to its high selectivity and potency for TRPV3, making it an excellent tool for studying this specific receptor. Its optimized ADME properties also make it suitable for in vivo studies, providing a significant advantage over other similar compounds .
Propriétés
Formule moléculaire |
C20H26N2O2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C20H26N2O2/c1-18(2,3)14-8-10-22-16(11-14)20(12-19(4,24)13-20)17(23)15-7-5-6-9-21-15/h5-11,17,23-24H,12-13H2,1-4H3/t17-,19?,20?/m1/s1 |
Clé InChI |
CWNBNHVIRBCANH-QHGAOEGBSA-N |
SMILES isomérique |
CC1(CC(C1)(C2=NC=CC(=C2)C(C)(C)C)[C@@H](C3=CC=CC=N3)O)O |
SMILES canonique |
CC1(CC(C1)(C2=NC=CC(=C2)C(C)(C)C)C(C3=CC=CC=N3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



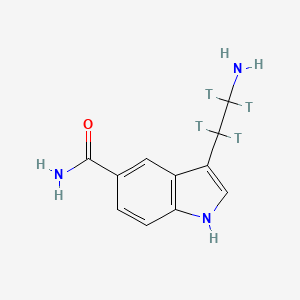
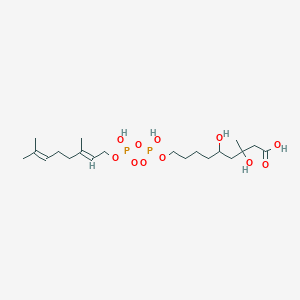
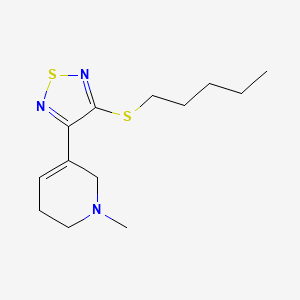
![[3H]PGF2alpha](/img/structure/B10773351.png)
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773357.png)
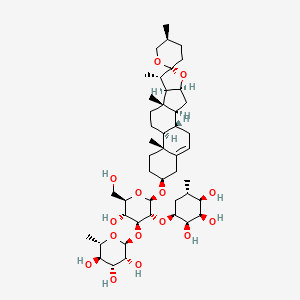
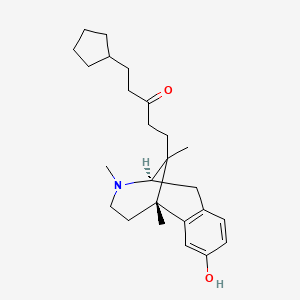
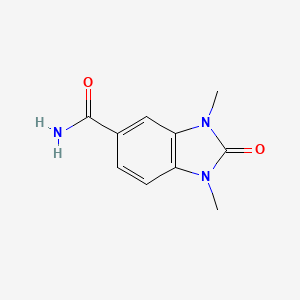

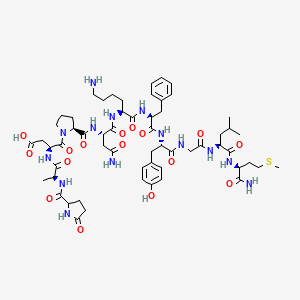
![5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10773392.png)
![3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol](/img/structure/B10773396.png)
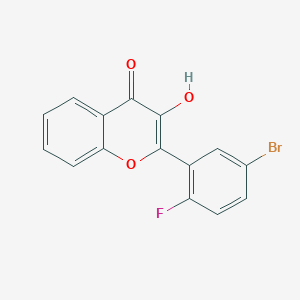
![[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B10773405.png)